molecular formula C26H19BrIN3O B3233205 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine CAS No. 1351813-62-1

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B3233205
CAS No.: 1351813-62-1
M. Wt: 596.3 g/mol
InChI Key: JYQLTWGUAPCEOD-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes bromine, iodine, and methoxy functional groups attached to a pyrazolopyridine core. The trityl group further enhances its stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolopyridine core, followed by the introduction of bromine, iodine, and methoxy groups through electrophilic substitution reactions. The trityl group is usually added in the final step to protect the nitrogen atom in the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine and iodine atoms can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydrogenated pyrazolopyridine derivatives.

    Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.

Scientific Research Applications

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research as a kinase inhibitor.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. For example, as a kinase inhibitor, it can block the phosphorylation of proteins, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
  • 6-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine
  • 1-Trityl-1H-pyrazolo[4,3-b]pyridine

Uniqueness

6-Bromo-3-iodo-5-methoxy-1-trityl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and potential for further functionalization. The trityl group also provides additional stability, making it a versatile compound for various applications.

Properties

IUPAC Name

6-bromo-3-iodo-5-methoxy-1-tritylpyrazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrIN3O/c1-32-25-21(27)17-22-23(29-25)24(28)30-31(22)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQLTWGUAPCEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=N1)C(=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrIN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401147053
Record name 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351813-62-1
Record name 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351813-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-b]pyridine, 6-bromo-3-iodo-5-methoxy-1-(triphenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401147053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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